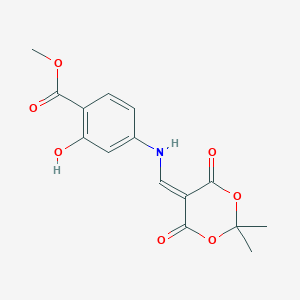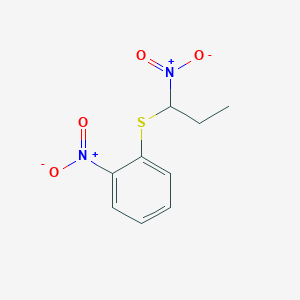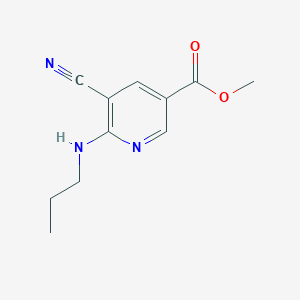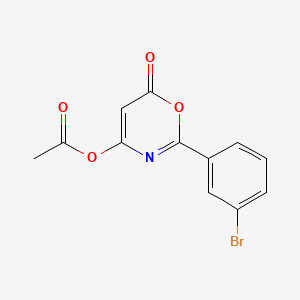![molecular formula C13H16N4O3 B13987062 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole CAS No. 126930-63-0](/img/structure/B13987062.png)
1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring attached to a benzimidazole core, which is further substituted with a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Ring: The final step involves the alkylation of the nitrated benzimidazole with morpholine under basic conditions, typically using potassium carbonate as a base and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 4-(2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethyl)morpholine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Oxidized benzimidazole derivatives
Applications De Recherche Scientifique
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . The benzimidazole core can bind to DNA grooves, inhibiting DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etonitazene: A benzimidazole derivative with potent analgesic properties.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is unique due to its combination of a nitro group and a morpholine ring attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
126930-63-0 |
|---|---|
Formule moléculaire |
C13H16N4O3 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
4-[2-(5-nitrobenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)11-1-2-13-12(9-11)14-10-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
Clé InChI |
RSSIMZHMCQZVMX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)

![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)





